REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].[Br:19]N1C(=O)CCC1=O>C(OCCCC)(=O)C>[Br:19][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:4][C:3]=1[C:15]([F:16])([F:17])[F:18]
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Name
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|
Quantity
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60.9 g
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Type
|
reactant
|
Smiles
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CC1=C(C=C(C=C1)NC(C(F)(F)F)=O)C(F)(F)F
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Name
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|
Quantity
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44 g
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Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
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azo-iso-butyronitrile
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Quantity
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830 mg
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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830 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCCCC
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Name
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|
Quantity
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22 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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illuminated for 30 min by a Phillips low-voltage lamp (500 W; 10500 lm), whereby the temperature
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Duration
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30 min
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Type
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CUSTOM
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Details
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rises to 70-75° C.
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Type
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CUSTOM
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Details
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a clear brown solution is formed
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Type
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FILTRATION
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Details
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the resulting solid is filtered off
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Type
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CONCENTRATION
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Details
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the filtrate concentrated
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Type
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EXTRACTION
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Details
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the aqueous layer extracted with 1 l CH2Cl2
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Type
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WASH
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Details
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The organic phases are washed 4 times with 1 l H2O, 0.5 l brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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Column chromatography (SiO2; hexane/CH2Cl2 2:1→1:1) and crystallization from CH2Cl2/hexane
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Reaction Time |
6 h |
Name
|
|
Type
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product
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Smiles
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BrCC1=C(C=C(C=C1)NC(C(F)(F)F)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |